molecular formula C4H4N2O2S2 B12609985 N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide CAS No. 918503-81-8

N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide

Cat. No.: B12609985
CAS No.: 918503-81-8
M. Wt: 176.2 g/mol
InChI Key: VFQSESWKHSRPJG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is a compound that belongs to the class of dithiazoles, which are heterocyclic compounds containing sulfur and nitrogen atoms

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the reaction of a thioamide with an acyl chloride in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions. The product is then purified using techniques such as recrystallization or chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, and may include additional steps such as solvent recovery and waste management to ensure environmental compliance.

Chemical Reactions Analysis

Types of Reactions

N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

    Reduction: Reduction reactions can convert the dithiazole ring to a more reduced form.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where one of the atoms in the ring is replaced by another atom or group.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Reagents such as halogens, alkyl halides, or other electrophiles/nucleophiles can be used under appropriate conditions.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can produce a variety of substituted dithiazole derivatives.

Scientific Research Applications

N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide has several applications in scientific research:

Mechanism of Action

The mechanism of action of N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide involves its interaction with molecular targets in biological systems. The compound can inhibit the activity of certain enzymes or disrupt cellular processes, leading to its antimicrobial or antifungal effects . The exact pathways and molecular targets are still under investigation, but it is believed that the compound interferes with the synthesis of essential biomolecules in microorganisms.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

N-(3-Oxo-3H-1,2,4-dithiazol-5-yl)acetamide is unique due to its specific acetamide functional group, which imparts distinct chemical and biological properties

Properties

CAS No.

918503-81-8

Molecular Formula

C4H4N2O2S2

Molecular Weight

176.2 g/mol

IUPAC Name

N-(5-oxo-1,2,4-dithiazol-3-yl)acetamide

InChI

InChI=1S/C4H4N2O2S2/c1-2(7)5-3-6-4(8)10-9-3/h1H3,(H,5,6,7,8)

InChI Key

VFQSESWKHSRPJG-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=NC(=O)SS1

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.